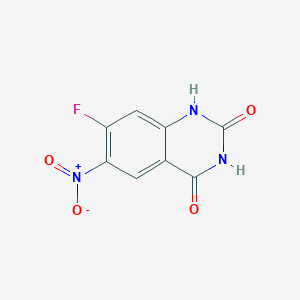

7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

7-fluoro-6-nitro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3O4/c9-4-2-5-3(1-6(4)12(15)16)7(13)11-8(14)10-5/h1-2H,(H2,10,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSGVXDLSKJWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])F)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653119 | |

| Record name | 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007308-74-8 | |

| Record name | 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the basic properties of 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione, a key heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, the following sections synthesize its known attributes, potential reactivity, and significance in the development of novel therapeutics, grounded in established chemical principles and supported by relevant literature.

Introduction: The Strategic Importance of the Quinazolinedione Core

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] This heterocyclic system is a versatile platform for developing therapeutics targeting a range of diseases, including cancer, bacterial infections, and viral illnesses.[2][3] The specific derivative, this compound, has emerged as a particularly valuable intermediate.[4] Its strategic placement of fluoro and nitro groups on the aromatic ring provides synthetic handles for diversification and modulates the electronic properties of the molecule, making it an attractive starting point for library synthesis in drug discovery programs.[4]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While experimentally determined data for properties such as pKa and solubility are not widely published, its structural features provide insight into its expected chemical behavior.

| Property | Value | Source |

| IUPAC Name | 7-fluoro-6-nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione | [5] |

| CAS Number | 1007308-74-8 | [5] |

| Molecular Formula | C₈H₄FN₃O₄ | [5] |

| Molecular Weight | 225.13 g/mol | [5] |

| Calculated LogP | 1.48 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

Expected Properties:

-

Acidity (pKa): The N-H protons at positions 1 and 3 are expected to be acidic due to the electron-withdrawing effects of the adjacent carbonyl groups. This acidity allows for deprotonation and subsequent alkylation or arylation reactions at these positions.

-

Solubility: The molecule is anticipated to have poor solubility in water but should be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which is typical for such heterocyclic compounds.[6]

-

Melting Point: A high melting point is expected due to the planar structure, which allows for efficient crystal packing, and intermolecular hydrogen bonding between the N-H and carbonyl groups.

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-fluoroanthranilic acid.

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol

This protocol is a representative procedure based on the synthesis of similar quinazolinediones and the nitration of related quinazolinones.[7]

Step 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione

-

Combine 4-fluoroanthranilic acid (1 equivalent) and urea (2-3 equivalents) in a round-bottom flask.

-

Heat the mixture in an oil bath to 180-190 °C for 4-6 hours. The mixture will melt, and ammonia gas will be evolved.

-

Cool the reaction mixture to room temperature.

-

Treat the resulting solid with a hot aqueous solution of sodium hydroxide (1 M) to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 7-fluoroquinazoline-2,4(1H,3H)-dione.

Step 2: Nitration to this compound

-

To a stirred, ice-cooled mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 7-fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent) in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration.

-

Wash the solid thoroughly with water until the washings are neutral.

-

Dry the solid to afford the crude product, which can be further purified by recrystallization from a suitable solvent like acetic acid or ethanol.[7]

Expected Spectroscopic Characterization

-

¹H NMR: In a solvent like DMSO-d₆, one would expect to see two singlets in the aromatic region corresponding to the protons at C5 and C8. Two broad singlets at a lower field would correspond to the N-H protons at positions 1 and 3.

-

¹³C NMR: The spectrum would show eight distinct signals. The two carbonyl carbons (C2 and C4) would appear at the lowest field (around 150-165 ppm). The aromatic carbons would appear in the 110-150 ppm region, with the carbons attached to fluorine and the nitro group showing characteristic splitting and shifts.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3200 cm⁻¹), C=O stretching for the dione carbonyls (around 1700 and 1650 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (around 1550 and 1350 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 226.03.

Chemical Reactivity and Synthetic Utility

This compound is a versatile synthetic intermediate due to its multiple reactive sites.

Caption: Key reaction sites on the this compound scaffold.

-

N-H Acidity: The protons on N1 and N3 are acidic and can be removed by a suitable base, allowing for selective or dual alkylation/arylation to introduce diverse substituents.

-

Reduction of the Nitro Group: The nitro group at C6 can be readily reduced to an amino group using standard conditions (e.g., SnCl₂, HCl; H₂, Pd/C). This resulting aniline is a key functional group for further modifications, such as amide bond formation, sulfonamide synthesis, or diazotization reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C7 is activated towards SNAr by the electron-withdrawing nitro group at the para position. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides), providing a powerful tool for generating a library of analogues.

Potential Applications in Drug Discovery

While specific biological data for this compound is not yet published, its structural features and the known activities of related compounds suggest significant potential in several therapeutic areas.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents. The quinazoline-2,4(1H,3H)-dione core is a known scaffold for potent PARP-1/2 inhibitors.[3] The dione moiety mimics the nicotinamide portion of the NAD+ cofactor, binding to the catalytic domain of the enzyme. The 7-fluoro-6-nitro derivative can serve as a starting point to synthesize novel PARP inhibitors by modifying the N1, N3, and C6/C7 positions to optimize binding and pharmacokinetic properties.

Caption: Simplified role of PARP-1 in DNA repair and its inhibition.

Antibacterial Agents

Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential antibacterial agents, acting as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV.[2] The development of new antibacterial agents is a critical area of research due to rising antibiotic resistance. The 7-fluoro-6-nitro-substituted core provides a template to explore new chemical space in the search for potent and broad-spectrum antibacterial compounds.

Conclusion

This compound is a high-value chemical entity for drug discovery and development. Its well-defined reactive sites offer a platform for the synthesis of diverse compound libraries. While its own biological profile remains to be fully elucidated, the strong precedent set by other quinazolinedione derivatives in oncology and infectious diseases marks it as a compound of significant interest. The synthetic and reactive principles outlined in this guide provide a solid foundation for researchers to leverage this versatile scaffold in the pursuit of novel therapeutic agents.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione () for sale [vulcanchem.com]

- 7. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione

CAS Number: 1007308-74-8

Introduction

7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione is a specialized heterocyclic organic compound that holds significant potential as a building block in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a quinazoline-2,4-dione core substituted with both a fluorine atom and a nitro group, provides a versatile scaffold for the synthesis of a diverse array of more complex molecules. The strategic placement of these functional groups can influence the compound's physicochemical properties and biological activity, making it a molecule of interest for researchers in fields such as oncology and infectious diseases.[1] This guide aims to provide a comprehensive technical overview of this compound, including its properties, a plausible synthetic approach, and its potential applications, grounded in the broader context of quinazoline-2,4(1H,3H)-dione chemistry.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1007308-74-8 | [2] |

| Molecular Formula | C₈H₄FN₃O₄ | [2] |

| Molecular Weight | 225.13 g/mol | [2] |

| IUPAC Name | 7-fluoro-6-nitro-1H,3H-quinazoline-2,4-dione | [2] |

| Appearance | Expected to be a solid | N/A |

| Purity | Commercially available up to >98% | [2] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis would likely commence with a substituted anthranilic acid, followed by cyclization to form the quinazoline ring system. A key step would be the introduction of the second carbonyl group to form the dione structure.

References

An In-Depth Technical Guide to 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione: A Key Intermediate in Modern Drug Discovery

Abstract

The quinazoline-2,4(1H,3H)-dione core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activities. This technical guide provides a comprehensive analysis of a strategically important derivative, 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione. We delve into its structural characteristics, predictive spectroscopic profile, a robust and detailed synthetic pathway, and its significant applications as a molecular building block in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent intermediate for the synthesis of novel therapeutics, particularly in the fields of oncology and infectious diseases.

Introduction: The Significance of the Quinazolinedione Scaffold

Nitrogen-containing heterocycles are cornerstones of pharmaceutical development, with the quinazoline framework being particularly prominent.[1] Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] This wide-ranging bioactivity stems from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with various biological targets.

This compound emerges as a particularly valuable intermediate.[4] Its structure is embellished with two critical functional groups: a fluorine atom at the 7-position and a nitro group at the 6-position. These substituents are not mere decorations; they are strategic tools for the medicinal chemist. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile synthetic handle, readily converted to an amine for further molecular elaboration. This guide will elucidate the properties and synthesis of this compound, providing the foundational knowledge required for its effective application in research and development.

Structural Elucidation and Physicochemical Profile

The precise arrangement of atoms and functional groups in this compound dictates its reactivity and potential as a pharmacophore.

Chemical Structure and Identifiers

The core structure consists of a fused pyrimidine and benzene ring system, with carbonyl groups at positions 2 and 4. The key substitutions are a fluorine atom at C7 and a nitro group at C6.

Caption: Chemical Structure of this compound.

| Property | Value | Source |

| CAS Number | 1007308-74-8 | [5] |

| Molecular Formula | C₈H₄FN₃O₄ | [5] |

| Molecular Weight | 225.13 g/mol | [5] |

| IUPAC Name | 7-fluoro-6-nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione | [5] |

| Canonical SMILES | O=C1NC(=O)C2=CC(--INVALID-LINK--[O-])=C(F)C=C2N1 | [5] |

| InChI Key | LXSGVXDLSKJWDH-UHFFFAOYSA-N | [5] |

| LogP (Calculated) | 1.48 | [5] |

| H-Bond Donors | 2 | [5] |

| H-Bond Acceptors | 4 | [5] |

Predictive Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, a detailed predictive analysis can be formulated based on its structure and data from analogous quinazolinediones.[6][7] This analysis is crucial for reaction monitoring and quality control during synthesis.

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show two distinct singlets in the downfield region (δ 10.5-12.0 ppm), corresponding to the two N-H protons at positions 1 and 3. The aromatic region should feature two signals: a doublet for the C5-H proton (δ ~7.5-7.8 ppm) and a doublet for the C8-H proton (δ ~7.2-7.4 ppm). The splitting pattern (doublets) arises from coupling to the C7-fluorine atom.

-

¹³C NMR (Carbon NMR): The spectrum will be characterized by two downfield signals for the carbonyl carbons (C2 and C4) around δ 150-165 ppm. The aromatic region will display six signals. The carbon attached to the fluorine (C7) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). The carbons ortho (C6, C8) and meta (C5, C8a) to the fluorine will exhibit smaller C-F couplings.

-

FT-IR (Infrared Spectroscopy): Key vibrational bands are expected. Strong, sharp peaks around 3200-3300 cm⁻¹ will correspond to the N-H stretches. Two intense carbonyl (C=O) stretching bands will appear in the 1650-1720 cm⁻¹ region. Asymmetric and symmetric stretching of the nitro group (NO₂) will produce strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. A C-F stretching vibration should be visible around 1200-1250 cm⁻¹.

-

Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the compound would show a prominent molecular ion peak [M+H]⁺ at m/z 226.0208, corresponding to the exact mass of the protonated species C₈H₅FN₃O₄⁺.

Synthesis and Mechanistic Considerations

A robust and reproducible synthesis is paramount for the utility of any chemical intermediate. While a direct, published procedure for this compound is scarce, a highly effective two-step synthesis can be designed based on well-established principles of heterocyclic chemistry.[8][9]

Proposed Synthetic Workflow

The most logical and field-proven approach involves the cyclization of a substituted anthranilic acid with urea. This requires the initial synthesis of the key precursor, 2-amino-4-fluoro-5-nitrobenzoic acid.

Caption: Proposed synthetic pathway for this compound.

The critical step is the formation of the quinazolinedione ring. The mechanism involves the initial formation of an N-acylurea intermediate via nucleophilic attack of the anthranilic acid's amino group on a urea molecule. Subsequent heating promotes an intramolecular nucleophilic attack by the second urea nitrogen onto the carboxylic acid's carbonyl carbon, followed by dehydration and cyclization to yield the stable dione ring system.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and clarity.

Step 1: Synthesis of 2-Amino-4-fluoro-5-nitrobenzoic Acid (Precursor)

(This step is a conceptual outline, as multiple patented routes exist. A common approach involves the nitration and subsequent functional group manipulation of a commercially available fluorobenzoic acid derivative.) A plausible route starts with the nitration of 4-fluoroanthranilic acid.

-

Reaction Setup: To a stirred solution of 4-fluoroanthranilic acid (1.0 eq) in concentrated sulfuric acid (98%), cooled to 0-5 °C in an ice-salt bath, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

-

Reaction Execution: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

In-Process Check (Trustworthiness): Monitor the reaction by TLC (Thin Layer Chromatography) using a mobile phase of 30% ethyl acetate in hexanes. The consumption of the starting material confirms reaction progression.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the desired product.

-

Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry under vacuum to yield 2-amino-4-fluoro-5-nitrobenzoic acid.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, thoroughly mix 2-amino-4-fluoro-5-nitrobenzoic acid (1.0 eq) and urea (3.0 eq).

-

Reaction Execution: Heat the solid mixture in an oil bath. The mixture will melt, and gas (ammonia) will evolve. Gradually increase the temperature to 180-190 °C and maintain for 3-4 hours until gas evolution ceases. The melt will solidify upon completion.

-

Work-up: Allow the flask to cool to approximately 100 °C. Carefully add hot water to the solid mass and stir.

-

Purification: Filter the hot suspension. Wash the collected solid with hot water, followed by ethanol to remove any unreacted starting materials and byproducts. Dry the solid under vacuum at 80 °C to yield the final product, this compound, typically as a pale yellow or off-white solid.

Applications in Drug Discovery

The true value of this compound lies in its role as a strategic platform for generating diverse molecular libraries.[4] The nitro group is the key to its versatility.

The Nitro Group as a Synthetic Linchpin

The electron-withdrawing nitro group can be readily and cleanly reduced to an amino group (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite). This newly formed aniline moiety is a powerful nucleophile, opening a gateway to a vast array of chemical transformations.

Caption: Synthetic diversification strategy using the C6-nitro group as a functional handle.

This straightforward reduction-acylation/sulfonylation sequence allows for the rapid exploration of structure-activity relationships (SAR) at the 6-position of the quinazolinedione core.

Potential Therapeutic Targets

Libraries derived from this intermediate are well-suited for screening against targets implicated in severe diseases.

-

Oncology: Many kinase inhibitors feature a substituted quinazoline core. A related compound, 7-fluoro-6-nitroquinazolin-4(3H)-one, is an intermediate for Raf kinase inhibitors.[10] Derivatives of the title compound could be potent inhibitors of other kinases or enzymes like Poly (ADP-ribose) polymerase (PARP), which are critical targets in cancer therapy.[11][12]

-

Antimicrobial Agents: The quinazolinedione scaffold has been explored as an inhibitor of bacterial gyrase and DNA topoisomerase IV, mimicking the action of fluoroquinolone antibiotics but with a novel core structure to potentially overcome resistance.[1][13]

Conclusion

This compound is more than just a chemical compound; it is a strategic asset for modern medicinal chemistry. Its unique combination of a privileged heterocyclic core, a metabolically robust fluorine substituent, and a highly versatile nitro group makes it an ideal starting point for the synthesis of next-generation therapeutics. The robust synthetic pathway and clear potential for diversification outlined in this guide provide researchers with the necessary knowledge to unlock the full potential of this powerful molecular building block, paving the way for the discovery of novel drugs to address unmet medical needs.

References

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneonline.com [geneonline.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. nbinno.com [nbinno.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 2024.sci-hub.red [2024.sci-hub.red]

- 9. Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. [PDF] Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity | Semantic Scholar [semanticscholar.org]

Whitepaper: Elucidating the Mechanism of Action of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione

An in-depth technical guide by a Senior Application Scientist.

Executive Summary

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. These activities are highly contingent on the nature and position of substituents on the core ring system. This document outlines a robust, multi-pronged strategy to deconstruct the mechanism of action of a specific, under-researched derivative: 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione. We will proceed from broad, unbiased screening to specific target validation and cellular pathway analysis, providing a clear roadmap for its preclinical characterization.

Introduction: The Quinazoline-2,4-dione Scaffold - A Versatile Pharmacophore

The quinazoline-2,4-dione core is a recurring motif in a variety of biologically active compounds. Known derivatives have been developed as potent and selective antagonists of the strychnine-insensitive glycine binding site on the NMDA receptor, inhibitors of poly(ADP-ribose)polymerase (PARP), and α1-adrenoceptor antagonists for the treatment of hypertension. The specific pharmacological profile of each derivative is dictated by the electronic and steric properties of its substituents.

The subject of this guide, this compound, possesses two potent electron-withdrawing groups on the benzene ring portion of the scaffold. The fluorine atom at position 7 and the nitro group at position 6 are expected to significantly modulate the electron density of the heterocyclic ring system, potentially influencing its binding affinity and selectivity for various biological targets. This substitution pattern suggests several plausible mechanistic hypotheses that warrant empirical investigation.

Postulated Mechanisms and a Phased Investigative Strategy

Given the known activities of related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound:

-

Hypothesis A: Kinase Inhibition: The quinazoline core is a known hinge-binding motif for many protein kinases. The electron-withdrawing substituents may enhance interactions with specific kinase targets.

-

Hypothesis B: PARP Inhibition: Several quinazoline-2,4-dione derivatives are potent PARP inhibitors. The nitro group, in particular, may mimic the nicotinamide moiety of the NAD+ cofactor, a key interaction for PARP inhibition.

-

Hypothesis C: GPCR Modulation: While less common, the scaffold has been implicated in the modulation of G-protein coupled receptors, such as the α1-adrenoceptor.

To systematically test these hypotheses and remain open to novel mechanisms, we propose a three-phased investigative approach.

Figure 1: A phased approach to MoA elucidation.

Phase 1: Broad Target Profiling - Casting a Wide Net

The initial phase is designed to identify the most probable biological targets through broad, unbiased screening.

High-Throughput Screening (HTS)

A commercially available HTS panel is the most efficient method for initial target identification.

Experimental Protocol: Broad Kinase Panel Screen

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Assay Plate Preparation: In a 384-well plate, add the compound at a final concentration of 1 µM and 10 µM to a panel of over 400 human kinases.

-

Reaction Initiation: Add ATP (at the Km for each kinase) and a substrate peptide to initiate the kinase reaction.

-

Incubation: Incubate for 1 hour at room temperature.

-

Detection: Use a validated method (e.g., ADP-Glo™) to measure kinase activity.

-

Data Analysis: Calculate the percent inhibition for each kinase at both concentrations. A cutoff of >50% inhibition at 1 µM is typically considered a "hit".

Phenotypic Screening

Parallel to target-based screening, it is crucial to understand the compound's effect on cellular phenotypes.

Experimental Protocol: Anti-proliferation Assay

-

Cell Seeding: Seed a panel of cancer cell lines (e.g., A549, MCF-7, HCT116) in 96-well plates at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the compound (e.g., from 100 µM to 1 nM).

-

Incubation: Incubate for 72 hours.

-

Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®) to measure the number of viable cells.

-

Data Analysis: Plot the dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Phase 2: Target Validation - From 'Hit' to 'Validated Target'

This phase focuses on confirming the initial hits from Phase 1 and characterizing the physical interaction between the compound and its putative target.

Dose-Response Analysis

Any "hits" from the initial screen must be confirmed by generating a full dose-response curve to determine the IC50 (concentration for 50% inhibition).

Biophysical Binding Assays

To confirm a direct interaction between the compound and the target protein, biophysical methods are employed.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: Immobilize the purified target protein onto a sensor chip.

-

Compound Injection: Flow a series of concentrations of the compound over the chip surface.

-

Data Acquisition: Measure the change in the refractive index at the chip surface, which is proportional to the binding.

-

Data Analysis: Fit the binding data to a suitable model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

| Assay | Parameter Measured | Typical Values for a Potent Interaction |

| SPR | KD | < 1 µM |

| ITC | KD, ΔH, ΔS | < 1 µM |

| Enzymatic Assay | IC50 | < 1 µM |

Table 1: Key parameters for target validation.

Phase 3: Cellular Mechanism of Action - Connecting Target to Phenotype

This final phase aims to confirm that the compound engages the target in a cellular context and that this engagement leads to the observed cellular phenotype.

Target Engagement Assays

Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells with the compound or vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge to pellet the precipitated proteins.

-

Western Blot Analysis: Analyze the supernatant by Western blotting using an antibody against the target protein.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates binding.

Pathway Analysis

If the validated target is part of a known signaling pathway, we must investigate the downstream effects of target engagement.

Figure 2: Hypothetical pathway of PARP inhibition.

Experimental Protocol: Western Blotting for Pathway Analysis

-

Cell Treatment: Treat cells with the compound at various concentrations and time points.

-

Lysate Preparation: Prepare whole-cell lysates.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against the target protein and downstream signaling molecules (e.g., phospho-proteins).

-

Detection and Analysis: Use a secondary antibody and chemiluminescence to detect the proteins of interest. Quantify the band intensities to assess changes in protein levels or phosphorylation status.

Conclusion and Future Directions

This guide provides a comprehensive and systematic framework for the elucidation of the mechanism of action of this compound. By progressing from broad screening to specific target validation and cellular pathway analysis, researchers can build a robust data package that clearly defines the compound's biological activity. The insights gained from this proposed workflow will be critical for its further development as a potential therapeutic agent.

A Technical Guide to 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione: A Core Scaffold for Modern Drug Discovery

Executive Summary

7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry and drug development. Its quinazoline-2,4-dione core, decorated with a fluorine atom and a nitro group, provides a unique combination of reactivity and structural rigidity, making it an ideal starting point for the synthesis of complex molecular architectures. With a molecular weight of approximately 225.13 g/mol , this intermediate is principally utilized in the development of targeted therapeutics, most notably as a precursor for various protein kinase inhibitors aimed at cancer therapy.[1][2] This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic and analytical framework, explores its applications in drug discovery, and details essential safety and handling protocols for researchers and drug development professionals.

Physicochemical and Structural Characteristics

The strategic placement of the fluoro and nitro substituents on the quinazoline-2,4(1H,3H)-dione scaffold imparts distinct chemical properties that are highly valuable for drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile chemical handle for further synthetic transformations.

| Property | Value | Source |

| Molecular Weight | 225.135 g/mol | --INVALID-LINK--[3] |

| Molecular Formula | C₈H₄FN₃O₄ | --INVALID-LINK--[2] |

| CAS Number | 1007308-74-8 | --INVALID-LINK--[3] |

| IUPAC Name | 7-fluoro-6-nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione | --INVALID-LINK--[3] |

| Purity | Typically ≥98% | --INVALID-LINK--[2] |

| Canonical SMILES | O=C1NC(=O)C2=CC(--INVALID-LINK--[O-])=C(F)C=C2N1 | --INVALID-LINK--[3] |

Synthesis and Mechanistic Rationale

The synthesis of this compound requires a multi-step approach that leverages foundational organic chemistry principles. While various specific protocols exist, a common and logical pathway involves the formation of a substituted anthranilamide followed by cyclization to build the heterocyclic core.

Proposed Synthetic Workflow

A robust synthetic strategy begins with 2-amino-4-fluorobenzoic acid, proceeds through nitration and amidation, and concludes with a cyclization reaction to form the dione ring system. This approach ensures the correct regiochemistry of the substituents.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a representative methodology based on established synthesis routes for analogous quinazoline-2,4-diones.[4][5]

Step 1: Nitration of 2-Amino-4-fluorobenzoic Acid

-

Rationale: The generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids is essential for the electrophilic aromatic substitution onto the electron-rich benzoic acid ring.

-

Procedure: a. Cool a stirred mixture of concentrated sulfuric acid (50 mL) to 0°C in an ice bath. b. Slowly add 2-amino-4-fluorobenzoic acid (10 g, 64.5 mmol) in portions, maintaining the temperature below 10°C. c. Add a pre-cooled mixture of concentrated sulfuric acid (25 mL) and concentrated nitric acid (7.5 mL) dropwise over 1 hour, ensuring the temperature does not exceed 10°C. d. Stir the reaction mixture at 0-5°C for 2-3 hours until TLC analysis indicates completion. e. Carefully pour the reaction mixture onto crushed ice (500 g). f. Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry to yield 2-amino-4-fluoro-5-nitrobenzoic acid.

Step 2: Synthesis of 2-Amino-4-fluoro-5-nitrobenzamide

-

Rationale: Conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with ammonia, is a standard and efficient method for amide formation.

-

Procedure: a. Suspend the nitrobenzoic acid derivative (10 g, 50 mmol) in thionyl chloride (30 mL) and add a catalytic amount of DMF (0.5 mL). b. Heat the mixture to reflux for 2-3 hours. c. Remove excess thionyl chloride under reduced pressure. d. Dissolve the crude acid chloride in an appropriate solvent (e.g., THF) and add it dropwise to a cooled (0°C) solution of concentrated ammonium hydroxide. e. Stir for 1 hour, filter the precipitate, wash with water, and dry to obtain the benzamide intermediate.

Step 3: Cyclization to form the Quinazoline-2,4-dione Core

-

Rationale: This one-pot cyclization uses a carbonyl source like di-tert-butyl dicarbonate ((Boc)₂O) with a catalyst such as 4-dimethylaminopyridine (DMAP) to efficiently construct the dione ring.[5]

-

Procedure: a. Dissolve 2-amino-4-fluoro-5-nitrobenzamide (5 g, 25.1 mmol) in acetonitrile (100 mL). b. Add di-tert-butyl dicarbonate (8.2 g, 37.7 mmol) and DMAP (0.3 g, 2.5 mmol). c. Stir the reaction mixture at room temperature for 12-24 hours. d. Filter the resulting solid precipitate, wash with cold acetonitrile, and dry under vacuum to yield the final product, this compound.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a panel of standard analytical techniques must be employed. This self-validating system is critical for its use in subsequent research and development.

| Analytical Method | Expected Results and Purpose |

| ¹H-NMR | Expect distinct signals in the aromatic region for the two protons on the benzene ring, with characteristic splitting patterns due to H-H and H-F coupling. Two separate, broad signals for the N1-H and N3-H protons are also anticipated. |

| ¹³C-NMR | Signals corresponding to the two carbonyl carbons (C2 and C4) should be observed around 150-165 ppm. Aromatic carbons will show splitting due to C-F coupling. |

| High-Resolution Mass Spectrometry (HRMS) | The measured monoisotopic mass should be consistent with the calculated exact mass of the molecular formula C₈H₄FN₃O₄, confirming its elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | Using a C18 column with a gradient of acetonitrile and water, the product should appear as a single major peak, allowing for purity assessment (typically >98%). |

Applications in Medicinal Chemistry and Drug Discovery

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6] this compound is a key intermediate in the synthesis of potent and selective protein kinase inhibitors.[1]

Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Quinazoline-based compounds have been successfully developed as inhibitors of kinases like the Epidermal Growth Factor Receptor (EGFR) and Raf kinases.[7][8] The core of this compound serves as an anchor that can be chemically modified. For instance, the nitro group can be reduced to an amine, which then serves as a point of attachment for various side chains designed to target the specific ATP-binding pocket of a kinase.

Caption: Role of quinazoline inhibitors in blocking oncogenic kinase signaling pathways.

Safety, Handling, and Storage

As a nitroaromatic compound, this compound requires careful handling to mitigate potential hazards. Nitroaromatic compounds can be toxic and may have thermal instabilities.[9][10][11]

| Hazard Class | GHS Statements and Pictograms |

| Acute Toxicity / Irritation | GHS07 (Harmful/Irritant) H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Handling Precautions | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and bases.[12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than a chemical with a defined molecular weight; it is a testament to the power of rational drug design. Its carefully selected functional groups provide a synthetically versatile and strategically important scaffold for the creation of next-generation targeted therapies. For researchers in oncology and medicinal chemistry, a thorough understanding of this compound's properties, synthesis, and applications is essential for leveraging its full potential in the ongoing quest for more effective and selective medicines.

References

- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]

- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. agilent.com [agilent.com]

7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione is a fluorinated, nitro-substituted heterocyclic compound belonging to the quinazolinedione class. Possessing a unique combination of functional groups—a fluoro group for metabolic stability and altered basicity, a nitro group as a versatile chemical handle and potential pharmacophore, and the quinazolinedione scaffold known for a wide range of biological activities—this molecule presents itself as a valuable building block in medicinal chemistry and drug discovery.[1] This guide provides a comprehensive overview of its known physical and chemical properties, a proposed synthetic pathway, and an analysis of its potential reactivity and applications. It is important to note that while the quinazolinedione framework is well-studied, specific experimental data for this particular derivative is limited in publicly accessible literature. Therefore, this guide combines available data with theoretical predictions and comparative analysis of closely related structures to provide a holistic and practical resource for researchers.

Molecular Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity and structure. This compound is characterized by a fused bicyclic system where a pyrimidinedione ring is fused to a benzene ring. The benzene ring is substituted with a fluorine atom at the 7-position and a nitro group at the 6-position.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 1007308-74-8 | [2] |

| Molecular Formula | C₈H₄FN₃O₄ | [2] |

| Molecular Weight | 225.13 g/mol | [2] |

| IUPAC Name | 7-fluoro-6-nitro-1H,3H-quinazoline-2,4-dione | [2] |

| InChI | InChI=1S/C8H4FN3O4/c9-4-2-5-3(1-6(4)12(15)16)7(13)11-8(14)10-5/h1-2H,(H2,10,11,13,14) | [2] |

| InChIKey | LXSGVXDLSKJWDH-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=C(C2=C(C=C1F)--INVALID-LINK--[O-])NC(=O)NC2=O | [2] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. The table below summarizes available data and predicted values. It is crucial to distinguish these from the properties of the more extensively studied, related compound, 7-fluoro-6-nitroquinazolin-4(3H)-one.

Table 2: Physical and Chemical Properties

| Property | Value | Notes | Source |

| Appearance | Light yellow to yellow to orange powder/crystal | Based on related compounds | [3] |

| Melting Point | Not available | The related 7-fluoro-6-nitroquinazolin-4(3H)-one has a melting point of 282-285 °C. | [3] |

| Boiling Point | Not available | Predicted to be 407.6±55.0 °C for the related 4(3H)-one. | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | Based on related compounds | [3] |

| LogP | 1.48 | Calculated | [2] |

| Hydrogen Bond Donors | 2 | [2] | |

| Hydrogen Bond Acceptors | 4 | [2] | |

| pKa | Not available | Predicted to be -2.69±0.20 for the related 4(3H)-one. | [3] |

Proposed Synthesis Pathway

While a specific, validated synthesis protocol for this compound is not detailed in the available literature, a plausible route can be devised based on established methods for synthesizing quinazoline-2,4-diones.[4] A common and effective method involves the cyclization of a substituted anthranilic acid derivative.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

-

Urea Formation: 2-Amino-4-fluoro-5-nitrobenzoic acid is dissolved in a suitable aqueous acidic solution (e.g., dilute HCl). An aqueous solution of potassium cyanate is added portion-wise with stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the resulting urea intermediate precipitates and can be collected by filtration.

-

Cyclization: The dried urea intermediate is then subjected to cyclization. This can be achieved by heating the compound in a high-boiling point solvent or by catalysis with an acid or base. The reaction mixture is heated to reflux until TLC analysis indicates the consumption of the starting material.

-

Purification: After cooling, the crude product is collected by filtration, washed with a suitable solvent to remove impurities, and can be further purified by recrystallization from a solvent such as acetic acid or an ethanol/water mixture to yield the final product.

Causality Behind Experimental Choices: This proposed pathway is based on the well-established synthesis of quinazolinediones from anthranilic acids. The use of potassium cyanate is a standard method for introducing the urea functionality necessary for the formation of the pyrimidinedione ring. The final cyclization step is a common strategy in heterocyclic chemistry to form the bicyclic scaffold.

Spectral Data (Predicted)

1H NMR (in DMSO-d₆):

-

Two distinct signals in the aromatic region, likely doublets, corresponding to the two aromatic protons. The proton at C5 would be a doublet coupled to the fluorine at C7, and the proton at C8 would be a singlet or a doublet with a small coupling constant.

-

Two broad singlets in the downfield region corresponding to the two N-H protons of the dione ring.

13C NMR (in DMSO-d₆):

-

Signals corresponding to the two carbonyl carbons (C2 and C4) would be expected in the range of 150-165 ppm.

-

Aromatic carbon signals would be observed, with the carbon attached to the fluorine (C7) showing a large coupling constant (¹JC-F). The carbons attached to the nitro group (C6) and the other aromatic carbons (C4a, C5, C8, C8a) would also be present.

FTIR (as KBr pellet):

-

Strong absorption bands corresponding to the C=O stretching of the dione functionality, likely in the range of 1650-1720 cm⁻¹.

-

N-H stretching vibrations would be observed as broad bands in the region of 3100-3300 cm⁻¹.

-

Characteristic peaks for the nitro group (asymmetric and symmetric stretching) would be expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

-

C-F stretching vibrations would likely appear in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (EI or ESI):

-

The molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the compound (225.13).

-

Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the quinazolinedione ring.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups. The nitro group is a key feature, as it can be readily reduced to an amino group. This amino derivative can then serve as a versatile intermediate for further chemical modifications, such as acylation, alkylation, or diazotization followed by substitution, allowing for the introduction of a wide variety of substituents at the 6-position.

The quinazolinedione scaffold itself is a well-known pharmacophore present in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins.

Potential Applications in Drug Discovery:

-

Kinase Inhibitors: Quinazoline derivatives are well-established as kinase inhibitors, particularly targeting the ATP binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR).[6] The this compound scaffold could serve as a starting point for the development of novel kinase inhibitors.

-

Antimicrobial Agents: The quinazolinedione core has been explored for its potential as an antimicrobial agent.[7] Further derivatization of this compound could lead to new antibacterial or antifungal candidates.

-

Central Nervous System (CNS) Active Agents: Various quinazoline derivatives have shown activity in the CNS. The physicochemical properties of this compound could be tuned through derivatization to explore its potential for treating neurological disorders.

Safety and Handling

Based on the hazard statements for this compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising, yet understudied, chemical entity with significant potential as a building block in medicinal chemistry. While a comprehensive experimental characterization is lacking in the current literature, this guide provides a foundational understanding of its properties based on available data and theoretical predictions. The presence of multiple, synthetically versatile functional groups on a biologically relevant scaffold makes it a compelling starting point for the design and synthesis of novel therapeutic agents. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 7-Fluoro-6-nitro-4-hydroxyquinazoline CAS#: 162012-69-3 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 7-Fluoro-6-nitroquinazolin-4(3H)-one | CymitQuimica [cymitquimica.com]

- 7. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Core: A Technical Guide to the Anticipated Biological Activity of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The quinazoline-2,4(1H,3H)-dione core is a "privileged scaffold" in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] This technical guide delves into the anticipated biological potential of a specific, yet under-explored derivative: 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione . While primarily documented as a pivotal synthetic intermediate for kinase inhibitors, its intrinsic biological activity remains largely uncharted.[3][4] This document synthesizes existing knowledge on structurally related compounds to build a scientifically grounded forecast of its likely bioactivities, focusing on its potential as an anticancer and antimicrobial agent. We will explore the mechanistic rationale behind these predictions, supported by the known influence of fluoro and nitro functional groups on the quinazoline framework. Furthermore, this guide will provide detailed, field-proven experimental protocols to facilitate the empirical validation of these hypotheses.

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold and the Influence of Key Substituents

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[5] The oxidized derivative, quinazoline-2,4(1H,3H)-dione, has garnered significant attention due to its versatile biological profile, which includes anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][6] The biological activity of this scaffold can be significantly modulated by the nature and position of its substituents.

The subject of this guide, this compound, possesses two key substituents that are known to profoundly influence pharmacological activity:

-

The 7-Fluoro Group: The introduction of a fluorine atom can enhance a molecule's metabolic stability, improve its binding affinity to target proteins through favorable electrostatic interactions, and increase its membrane permeability.[5][7] In the context of quinazoline derivatives, fluorine substitution has been associated with potent anticancer and antimicrobial activities.[8][9]

-

The 6-Nitro Group: The electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the quinazoline ring system, potentially influencing its interaction with biological targets. Nitro-substituted quinazolines have been investigated as inhibitors of key signaling molecules like the epidermal growth factor receptor (EGFR) and have demonstrated notable anticancer properties.[2][10][11]

Given the established importance of these functional groups, it is logical to hypothesize that this compound is not merely an inert building block but possesses inherent and potent biological activities.

Anticipated Biological Activity: A Mechanistic Perspective

Based on the extensive literature on quinazoline-2,4(1H,3H)-dione derivatives, we can project two primary areas of biological activity for this compound: anticancer and antimicrobial.

Anticancer Potential: Targeting Key Cellular Pathways

The quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents. Several derivatives have been developed as potent inhibitors of various protein kinases and other crucial enzymes involved in cancer progression.

A significant number of quinazoline-based drugs target the ATP-binding site of protein kinases, which are often dysregulated in cancer. The structural features of this compound suggest its potential to act as a kinase inhibitor. The closely related compound, 7-Fluoro-6-nitroquinazolin-4(3H)-one, is a known intermediate in the synthesis of multi-targeted Raf kinase inhibitors.[4] It is plausible that the dione derivative could also interact with the hinge region of kinase domains, a common binding motif for quinazoline-based inhibitors.

Potential Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): Many 4-anilinoquinazoline derivatives are potent EGFR inhibitors. The 6-nitro and 7-fluoro substitutions could enhance binding to the EGFR active site.[2][11]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy to block angiogenesis. Novel 3-phenylquinazolin-2,4(1H,3H)-diones have shown dual VEGFR-2/c-Met inhibitory activity.[12]

-

Poly(ADP-ribose) Polymerase (PARP): Quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1/2 inhibitors, suggesting a role in targeting DNA repair pathways in cancer cells.[13][14]

Caption: Hypothesized anticancer signaling pathways targeted by the compound.

Antimicrobial Potential: Disrupting Bacterial Replication

Quinazoline-2,4(1H,3H)-dione derivatives have been reported as promising antimicrobial agents, acting against both Gram-positive and Gram-negative bacteria.[1][15][16][17]

A comprehensive study has suggested that quinazoline-2,4(1H,3H)-diones can act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The presence of a fluorine atom in this compound is particularly noteworthy, as fluorine is a key pharmacophore in the widely used fluoroquinolone antibiotics.

Caption: Hypothesized mechanism of antimicrobial action.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of this compound, the following detailed experimental protocols are recommended.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assessment

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

-

Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacterial strains.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: Serially dilute the compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

-

Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected quantitative data based on the activities of structurally similar compounds.

| Biological Activity | Assay | Test System | Hypothetical IC₅₀/MIC Value | Reference Compound (IC₅₀/MIC) |

| Anticancer | MTT Assay | A549 (Lung Cancer) | 5-15 µM | Doxorubicin (~1 µM) |

| MTT Assay | MCF-7 (Breast Cancer) | 10-25 µM | Doxorubicin (~0.5 µM) | |

| Antimicrobial | Broth Microdilution | S. aureus | 8-32 µg/mL | Ciprofloxacin (~0.5 µg/mL) |

| Broth Microdilution | E. coli | 16-64 µg/mL | Ciprofloxacin (~0.015 µg/mL) |

Conclusion

While this compound is currently recognized primarily as a synthetic intermediate, a thorough analysis of its structural features and the biological activities of related compounds strongly suggests its potential as a bioactive molecule in its own right. The presence of both a fluoro and a nitro group on the privileged quinazoline-2,4(1H,3H)-dione scaffold points towards promising anticancer and antimicrobial properties. The mechanistic rationale and detailed experimental protocols provided in this guide are intended to catalyze further investigation into this enigmatic compound, potentially unlocking a new lead for drug discovery and development. Empirical validation of these hypotheses is a critical next step and is highly encouraged.

References

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Fluoro-6-nitroquinazolin-4(3H)-one | CymitQuimica [cymitquimica.com]

- 4. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 6-nitro-7-(1-piperazino)quinazolines: dual-acting compounds with inhibitory activities toward both tumor necrosis factor-alpha (TNF-alpha) production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 16. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione as a Kinase Inhibitor Intermediate

Abstract

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors used in oncology.[1] This document provides detailed application notes and synthetic protocols for 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione , a key intermediate designed for the efficient construction of potent and selective kinase inhibitors. We will explore the strategic rationale behind its unique substitution pattern, provide robust, step-by-step synthetic methodologies for its preparation and subsequent elaboration, and discuss its application in targeting critical cancer-related signaling pathways such as EGFR and VEGFR. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their kinase inhibitor discovery programs.

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[2][3] Consequently, kinase inhibitors have become a major class of therapeutic agents.[4] Within this class, compounds based on the quinazoline ring system have demonstrated remarkable success, with drugs like Gefitinib, Erlotinib, and Lapatinib validating the scaffold's utility against receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[5]

The quinazoline-2,4(1H,3H)-dione variant offers a distinct advantage. The additional carbonyl group at the C-2 position can serve as a crucial hydrogen bond acceptor, potentially increasing binding affinity and modifying the orientation of the inhibitor within the ATP-binding pocket of the target kinase.[3] This guide focuses on a specifically functionalized intermediate, This compound , designed to streamline the synthesis of next-generation kinase inhibitors.

Strategic Rationale for the Intermediate's Design

The molecular architecture of this compound is not arbitrary. Each functional group is strategically placed to serve a distinct purpose in both the synthetic workflow and the final compound's biological activity.

-

Quinazoline-2,4(1H,3H)-dione Core: Provides the fundamental rigid scaffold that mimics the adenine portion of ATP, enabling competitive binding to the kinase hinge region. The dione structure offers multiple points for hydrogen bonding interactions.[3]

-

6-Nitro Group: This is the key reactive handle for introducing the primary pharmacophore. The nitro group is an excellent precursor to a 6-amino group via well-established reduction chemistry. This 6-amino functionality is critical, as it is from this position that moieties targeting the solvent-exposed region of the kinase active site are typically appended, a common feature in many potent EGFR inhibitors.[6]

-

7-Fluoro Group: The incorporation of fluorine is a widely used strategy in modern medicinal chemistry. The fluorine atom at the C-7 position can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its strong electron-withdrawing nature can modulate the pKa of the quinazoline ring system and influence protein-ligand interactions, often leading to improved potency and pharmacokinetic properties.

The overall synthetic strategy, therefore, involves the initial synthesis of this key intermediate, followed by a modular two-step conversion to a library of potential kinase inhibitors.

Synthetic Protocols

The following protocols provide a robust framework for the synthesis and elaboration of the title intermediate. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Synthesis of this compound (Intermediate)

This procedure outlines the cyclization of 2-amino-4-fluoro-5-nitrobenzoic acid with urea to form the quinazolinedione ring system. This is a common and effective method for constructing this heterocyclic core.[1]

Materials:

-

2-Amino-4-fluoro-5-nitrobenzoic acid (1.0 equiv)

-

Urea (5.0 - 10.0 equiv)

-

Anhydrous Pyridine or N-Methyl-2-pyrrolidone (NMP) as solvent

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Hydrochloric acid (1 M)

-

Deionized water

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-amino-4-fluoro-5-nitrobenzoic acid (1.0 equiv) and urea (5.0 - 10.0 equiv).

-

Solvent Addition: Add a minimal amount of anhydrous pyridine or NMP to create a stirrable slurry.

-

Heating: Heat the reaction mixture to 130-140 °C with vigorous stirring. The mixture will melt and then gradually solidify as the product forms. Maintain heating for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly add deionized water to the solidified mass and stir to break it up.

-

Acidification: Acidify the aqueous slurry with 1 M HCl to a pH of 2-3. This ensures the product is fully protonated and precipitates out of solution.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with deionized water to remove any remaining urea and salts, followed by a small amount of cold ethanol or diethyl ether to aid in drying.

-

Drying: Dry the resulting solid under vacuum to yield this compound as a solid. The product can be used in the next step without further purification or can be recrystallized from acetic acid or a similar solvent if higher purity is required.

Protocol 2: Reduction of 6-Nitro Group to 6-Amino Group

This protocol describes the conversion of the 6-nitro intermediate to the crucial 6-amino derivative, which is the attachment point for the kinase-targeting pharmacophore. Catalytic hydrogenation is a clean and high-yielding method for this transformation.

Materials:

-

This compound (1.0 equiv)

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Three-neck round-bottom flask

-

Celite® for filtration

Procedure:

-

Reaction Setup: To a three-neck round-bottom flask, add this compound (1.0 equiv) and the solvent (Methanol or Ethanol).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the suspension.

-

Inert Atmosphere: Seal the flask and purge the system with nitrogen or argon, followed by a vacuum.

-

Hydrogenation: Introduce hydrogen gas into the flask via a balloon or from a pressurized source.

-

Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 6-Amino-7-fluoroquinazoline-2,4(1H,3H)-dione. This product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Protocol 3: Acylation of 6-Amino Group with a Targeting Moiety

This final step installs the pharmacophore that will interact with the target kinase. This example uses a standard amide bond formation with an acyl chloride, a common strategy for building inhibitors that target the kinase hinge region.

Materials:

-

6-Amino-7-fluoroquinazoline-2,4(1H,3H)-dione (1.0 equiv)

-

Acyl chloride of choice (e.g., 3-chlorobenzoyl chloride) (1.1 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Pyridine) (1.5 equiv)

-

Round-bottom flask and magnetic stirrer

-

Saturated sodium bicarbonate solution

-

Brine solution

Procedure:

-

Reaction Setup: Dissolve 6-Amino-7-fluoroquinazoline-2,4(1H,3H)-dione (1.0 equiv) in anhydrous DMF or DCM in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add the base (e.g., DIPEA, 1.5 equiv) to the solution and stir for 10-15 minutes at room temperature.

-

Acyl Chloride Addition: Slowly add the acyl chloride (1.1 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C to room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress by TLC.

-

Quenching: Once the reaction is complete, quench by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: If DCM was used as the solvent, separate the organic layer. If DMF was used, extract the product into a suitable organic solvent like ethyl acetate (3x).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final kinase inhibitor.

Application in Targeting Kinase Signaling Pathways

Derivatives synthesized from this intermediate are primarily designed to target receptor tyrosine kinases like EGFR and VEGFR, which are central to cancer cell proliferation, survival, and angiogenesis.[3]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a critical driver in many epithelial cancers.[7] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival. Quinazoline inhibitors competitively bind to the ATP pocket of the EGFR kinase domain, preventing this phosphorylation and blocking the entire downstream signaling cascade.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is the primary mediator of angiogenesis, the formation of new blood vessels.[8] Tumors require angiogenesis to grow and metastasize. VEGF ligands bind to VEGFRs (primarily VEGFR-2) on endothelial cells, triggering dimerization, phosphorylation, and downstream signaling that leads to endothelial cell proliferation, migration, and survival. Dual EGFR/VEGFR inhibitors or specific VEGFR inhibitors derived from the quinazoline scaffold can block this process, effectively starving the tumor of its blood supply.

Data Presentation: Biological Activity of Representative Quinazoline Kinase Inhibitors

While specific data for inhibitors derived directly from this compound is proprietary or dispersed in patent literature, the following table presents IC₅₀ values for structurally related 6-substituted quinazoline derivatives to demonstrate the scaffold's potential. These compounds illustrate how modifications, originating from the 6-amino position, can yield highly potent inhibitors.

| Compound ID | Core Scaffold | 6-Position Substituent | Target Kinase(s) | IC₅₀ (nM) | Reference |

| Gefitinib | Quinazolin-4-amine | Methoxy | EGFR | 2.6 | [9] |

| Erlotinib | Quinazolin-4-amine | Ethoxy | EGFR | 2 | [9] |

| Lapatinib | Quinazolin-4-amine | ((5-((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl) | EGFR/HER2 | 10.8 / 9.8 | [9] |

| Compound 7 | Quinazolin-4-amine | 4-(3-chloro-4-fluorophenylamino)-7-methoxy | EGFR | 60.1 | [3] |

| Compound 8 | Quinazolin-4-amine | (E)-N'-(4-(dimethylamino)but-2-enoyl)hydrazide | EGFRwt / EGFRT790M/L858R | 0.8 / 2.7 | [3] |

| Compound V | Quinazolin-4-amine | 4-(3-bromoanilino) | BT474 (Cell line) | 81 | [10] |